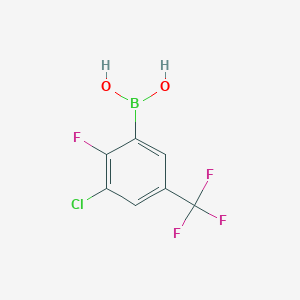
(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 2096342-38-8 . It has a molecular weight of 242.36 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BClF4O2/c9-5-2-3 (7 (11,12)13)1-4 (6 (5)10)8 (14)15/h1-2,14-15H . This indicates that the compound has a boronic acid group attached to a phenyl ring, which is further substituted with chlorine, fluorine, and trifluoromethyl groups .Chemical Reactions Analysis
While specific reactions involving this compound are not detailed in the search results, boronic acids are known to be involved in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is normal and it should be stored in an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Polymer Synthesis:
- The compound plays a pivotal role in the synthesis of novel arylene ether polymers. These polymers, synthesized using a Suzuki-coupling reaction involving (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid, exhibit remarkable properties like high glass-transition temperatures, excellent thermal stability, and organosolubility. Such polymers find applications in advanced materials due to their robust thermal properties and solubility in various organic solvents (Huang et al., 2007).
Material Applications:
- Derivatives of this boronic acid have been used to create poly(arylene ether)s with high molecular weights and outstanding thermal stability. These polymers, which do not exhibit melting endotherms, demonstrate significant glass-transition temperatures, making them suitable for applications requiring materials that can withstand extreme temperatures (Huang et al., 2007).
- The compound contributes to the development of materials with high optical clarity and flexibility. Polymers synthesized using this boronic acid derivative show no absorption in the visible light spectrum, making them excellent candidates for optical materials in applications that require transparency and material stability under light exposure (Liaw et al., 2007).
Optical and Sensory Applications:
- The compound is integral in the development of carbon nanotube-based sensors. Phenyl boronic acid derivatives, including those related to this compound, are utilized for their binding affinity towards saccharides, which is pivotal in the creation of sensory materials for glucose recognition. This is particularly relevant in the medical field for monitoring blood sugar levels (Mu et al., 2012).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statement H319, which indicates that it causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BClF4O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEOGWWOQBIZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Cl)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2534668.png)
![Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2534669.png)
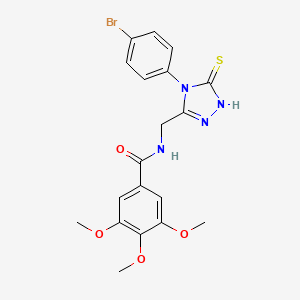
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534673.png)
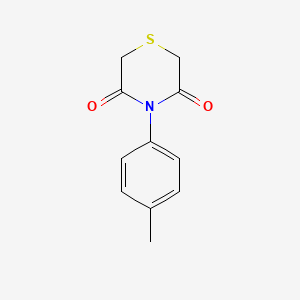
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2534676.png)
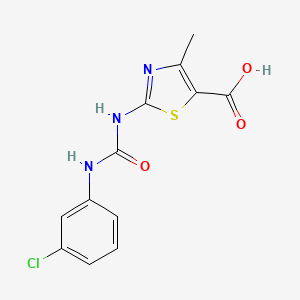
![4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2534678.png)
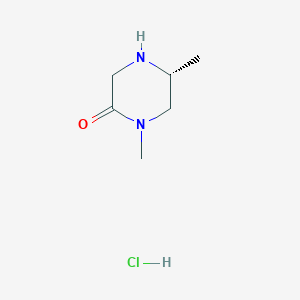

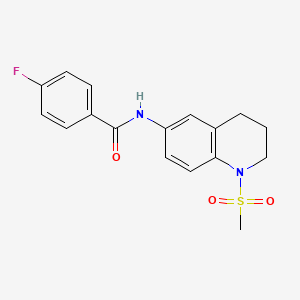
![Ethyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2534686.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride](/img/structure/B2534687.png)
